molecular formula C17H16N4O3 B2366985 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea CAS No. 1448028-45-2

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea

Cat. No.: B2366985
CAS No.: 1448028-45-2
M. Wt: 324.34
InChI Key: IYDVIDADVOMIMK-UHFFFAOYSA-N
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Description

This compound features a urea core flanked by a 2,4-dimethoxypyrimidine group and a naphthalen-2-yl moiety. Such structural attributes make it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or receptor binding .

Properties

IUPAC Name

1-(2,4-dimethoxypyrimidin-5-yl)-3-naphthalen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-23-15-14(10-18-17(21-15)24-2)20-16(22)19-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDVIDADVOMIMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NC(=O)NC2=CC3=CC=CC=C3C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea typically involves the reaction of 2,4-dimethoxypyrimidine-5-amine with naphthalene-2-isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective synthesis of the compound on a large scale. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine-5-carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituent 1 (R1) Substituent 2 (R2) Molecular Weight (g/mol) H-Bond Donors/Acceptors Key Properties
Target Compound 2,4-Dimethoxypyrimidin-5-yl Naphthalen-2-yl 318.13 2/6 High π-stacking, moderate solubility
1-(4-Methoxy-2-methylphenyl)urea analog 2,4-Dimethoxypyrimidin-5-yl 4-Methoxy-2-methylphenyl 318.13 2/6 Similar H-bonding, enhanced lipophilicity
1-[3-Hydroxy-5-(2-thienyl)phenyl]urea 3-Hydroxy-5-(thiophen-2-yl) Naphthalen-2-yl 360.43 3/5 Thiophene enhances conjugation; hydroxyl improves solubility
S16: 1-(Naphthalen-2-yl)-3-(phenyl(tosyl)methyl)urea Phenyl(tosyl)methyl Naphthalen-2-yl 430.48 2/5 Tosyl group increases polarity; sulfonate enhances solubility
Tetrazolyl-sulfonyl urea derivative 4,6-Dimethoxypyrimidin-2-yl Tetrazolyl-sulfonyl >450 (estimated) 2/8+ High polarity, potential metabolic instability

Key Observations :

  • The target compound’s dimethoxypyrimidine group provides stronger π-π interactions compared to the thiophene or tosyl groups in analogs .
  • Hydrogen bonding: The thienyl-hydroxyl analog (3 donors) may exhibit better aqueous solubility than the target compound (2 donors) but could face challenges in membrane permeability .
  • Molecular weight : The tosyl-containing S16 has a higher mass (430.48 g/mol), which may limit its bioavailability compared to the target compound .

Biological Activity

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea is a compound of significant interest due to its unique chemical structure and potential biological activities. It belongs to the class of urea derivatives and features a pyrimidine ring substituted with methoxy groups and a naphthalene moiety. This article explores its biological activity, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C₁₇H₁₆N₄O₃
  • Molecular Weight : 324.33 g/mol
  • CAS Number : 1448028-45-2

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethoxypyrimidine-5-amine with naphthalene-2-isocyanate in solvents like dichloromethane or tetrahydrofuran under reflux conditions. The product is purified through column chromatography to achieve high yield and purity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound have shown promising results against A549 lung adenocarcinoma cells, with studies indicating a structure-dependent activity profile .

Table 1: Anticancer Activity Against A549 Cells

CompoundIC50 (µM)Mechanism of Action
This compoundTBDApoptosis induction
Related compound A30Cell cycle arrest
Related compound B50Inhibition of proliferation

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Preliminary findings suggest that it may possess activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. This is particularly relevant given the increasing prevalence of antibiotic resistance .

Table 2: Antimicrobial Activity Against Resistant Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)TBD
Escherichia coli (resistant strain)TBD

The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. It may modulate the activity of enzymes or receptors involved in cell proliferation and apoptosis pathways. Further research is required to elucidate the precise mechanisms at play.

Case Studies

A notable case study involved the evaluation of related urea derivatives for their anticancer and antimicrobial properties. These studies often utilize various cell lines and bacterial strains to assess efficacy. The findings indicate that structural modifications can significantly influence biological activity, suggesting a pathway for the rational design of more effective derivatives .

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